molecular formula C22H27N3O2 B11562700 N-(4-butylphenyl)-2-oxo-2-{(2E)-2-[4-(propan-2-yl)benzylidene]hydrazinyl}acetamide

N-(4-butylphenyl)-2-oxo-2-{(2E)-2-[4-(propan-2-yl)benzylidene]hydrazinyl}acetamide

Cat. No.: B11562700
M. Wt: 365.5 g/mol
InChI Key: CXJMFWMUTBJDKU-HZHRSRAPSA-N
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Description

N-(4-BUTYLPHENYL)-1-{N’-[(E)-[4-(PROPAN-2-YL)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE is an organic compound with a complex structure It is characterized by the presence of butylphenyl and propan-2-ylphenyl groups, which are linked through a hydrazinecarbonyl formamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-BUTYLPHENYL)-1-{N’-[(E)-[4-(PROPAN-2-YL)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE typically involves the reaction of 4-butylphenylhydrazine with 4-(propan-2-yl)benzaldehyde under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid. The reaction mixture is heated under reflux for several hours to ensure complete reaction and formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-BUTYLPHENYL)-1-{N’-[(E)-[4-(PROPAN-2-YL)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Halogenation using bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(4-BUTYLPHENYL)-1-{N’-[(E)-[4-(PROPAN-2-YL)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-BUTYLPHENYL)-1-{N’-[(E)-[4-(PROPAN-2-YL)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-BUTYLPHENYL)-1-{N’-[(E)-[4-(PROPAN-2-YL)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE is unique due to its specific combination of butylphenyl and propan-2-ylphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H27N3O2

Molecular Weight

365.5 g/mol

IUPAC Name

N-(4-butylphenyl)-N'-[(E)-(4-propan-2-ylphenyl)methylideneamino]oxamide

InChI

InChI=1S/C22H27N3O2/c1-4-5-6-17-9-13-20(14-10-17)24-21(26)22(27)25-23-15-18-7-11-19(12-8-18)16(2)3/h7-16H,4-6H2,1-3H3,(H,24,26)(H,25,27)/b23-15+

InChI Key

CXJMFWMUTBJDKU-HZHRSRAPSA-N

Isomeric SMILES

CCCCC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)C(C)C

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)C(C)C

Origin of Product

United States

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